molecular formula C9H11F3O4 B107935 Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate CAS No. 17515-66-1

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Cat. No.: B107935
CAS No.: 17515-66-1
M. Wt: 240.18 g/mol
InChI Key: FGEABMHTTHRIOZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a trifluoroacetyl group and a keto group within its structure. It is often used in organic synthesis due to its unique reactivity and the presence of the trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:

Ethyl acetoacetate+Trifluoroacetic anhydrideEthyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate\text{Ethyl acetoacetate} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Ethyl acetoacetate+Trifluoroacetic anhydride→Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The keto group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)butanoate: Similar structure but with a shorter carbon chain.

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O4/c1-3-16-8(15)6(4-5(2)13)7(14)9(10,11)12/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEABMHTTHRIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

36.8 g of ethyl 4,4,4-trifluoroacetoacetate were mixed in 400 ml of tetrahydrofuran and 9.6 g of sodium hydride were added at 15° C. over 30 minutes. The mixture was stirred at 20° C. for 1 hour and 0.4 g of potassium iodide and 100 ml of acetone were added. 21 g of chloroacetone in 75 ml of tetrahydrofuran were added dropwise over 15 minutes and the mixture was refluxed for 96 hours and then distilled to obtain 24.4 g of the expected product with a boiling point of 65° C. (0.2 mbar).
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

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